Benzaldehyde, 4-(1-methylpropyl)-

Vue d'ensemble

Description

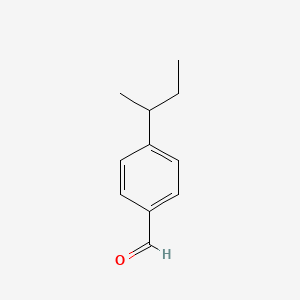

Benzaldehyde, 4-(1-methylpropyl)-, is a chemical compound that is a derivative of benzaldehyde with a 1-methylpropyl group attached to the fourth position of the benzene ring. This compound is of interest due to its potential applications in various fields, including organic synthesis and material science.

Synthesis Analysis

The synthesis of derivatives of benzaldehyde often involves the formylation of substituted benzenes. A general methodology for the synthesis of highly functionalized benzaldehydes, including isotopically labeled compounds, has been reported, which involves regio-selective formylation using deprotonation with LDA/n-BuLi followed by treatment with DMF-d7 or EtO-13CHO . Additionally, the synthesis of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one from benzaldehyde has been described, which involves a photochemical and acid-catalyzed rearrangement .

Molecular Structure Analysis

The molecular structure and geometry of benzaldehyde derivatives can be optimized using computational methods such as density functional theory (DFT). For instance, the structures of azo-benzoic acids derived from benzaldehydes were confirmed using spectroscopic techniques and optimized using the B3LYP DFT method . The crystal structure of 4-phenyl-benzaldehyde has been determined, revealing the presence of dimers linked by C=O and C-H groups .

Chemical Reactions Analysis

Benzaldehyde derivatives can undergo various chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism, which are influenced by solvent composition and pH . Photochemical reactions can lead to rearrangements, as seen in the conversion of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one to different types of bicyclohexenones and phenols .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives can be studied using spectroscopic methods. For example, UV-VIS absorption spectra can be measured in organic solvents, and vibrational and NMR spectroscopy can reveal the presence of C-H...O hydrogen bonding in the liquid phase . The specific surface area and porosity of materials derived from benzaldehyde, such as porphyrin-silica hybrids, can be determined using techniques like X-ray structural analysis .

Applications De Recherche Scientifique

Bioproduction in Flavor Industry

Benzaldehyde, known for its apricot and almond-like aroma, is widely used in the flavor industry. Traditionally produced through chemical routes, there's a growing interest in biologically producing benzaldehyde due to its price advantage and consumer acceptance. Research by Craig & Daugulis (2013) explored the enhanced bioproduction of benzaldehyde using Pichia pastoris in a two-phase partitioning bioreactor. They found that benzaldehyde, rather than benzyl alcohol, inhibited the transformation reaction by P. pastoris, leading to the development of sequestering polymers for use in a partitioning bioreactor.

Chemical Synthesis and Modification

In a study by Chen & Sorensen (2018), direct ortho C-H methylation and fluorination of benzaldehydes were accomplished using commercially available orthanilic acids as transient directing groups. This process involved 1-fluoro-2,4,6-trimethylpyridinium salts as either a bystanding F+ oxidant or an electrophilic fluorinating reagent.

Synthesis of Labeled Benzaldehydes

The synthesis of 2H & 13C labeled benzaldehydes, vital in synthetic organic chemistry for natural products and pharmaceutical drugs, was investigated by Boga et al. (2014). Their methodology achieved transfer of isotopic purity >99% via regio-selective formylation, representing a simple route to functionalized formyl-deuterated, tritiated 13 C and 14 C labeled benzaldehydes.

Catalysis and Industrial Applications

Sharma et al. (2012) explored the usage of sulfated Ti-SBA-15 catalyst for oxidizing benzyl alcohol to benzaldehyde, highlighting benzaldehyde's importance in cosmetics, perfumery, food, dyestuff, agrochemical, and pharmaceutical industries. Enhanced acidity of the catalyst increased benzyl alcohol conversion significantly (Sharma, Soni, & Dalai, 2012).

Medical and Biological Research

Benzaldehyde derivatives have also been explored in medical and biological research. For instance, Lin et al. (2008) designed a ratiometric fluorescent probe for cysteine and homocysteine, indicating potential applications in biological sensing and diagnostics (Lin et al., 2008).

Safety and Hazards

The safety data sheet for benzaldehyde indicates that it is a combustible liquid and can cause skin and eye irritation. It may also cause respiratory irritation and could be harmful if swallowed . It’s important to handle it with appropriate safety measures, including wearing protective equipment and ensuring adequate ventilation .

Mécanisme D'action

Target of Action

Benzaldehyde, 4-(1-methylpropyl)-, also known as p-Cumic aldehyde or p-Isopropylbenzaldehyde , is a complex organic compoundStructural analogs of benzaldehyde have been studied for their antifungal properties, suggesting potential targets in the mitochondrial respiratory chain (mrc) .

Mode of Action

Based on the antifungal properties of its analogs, it can be inferred that it might interact with the mrc of fungi, leading to disruption of energy production and ultimately cell death .

Biochemical Pathways

Given the potential antifungal properties, it may interfere with the electron transport chain in the mrc, disrupting atp production and leading to cell death .

Result of Action

Based on the potential antifungal properties of its analogs, it can be inferred that it may lead to disruption of energy production in fungal cells, resulting in cell death .

Propriétés

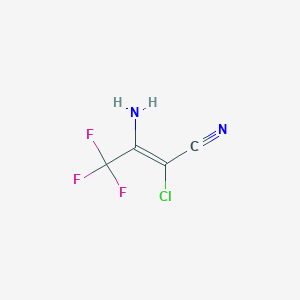

IUPAC Name |

4-butan-2-ylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-3-9(2)11-6-4-10(8-12)5-7-11/h4-9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWOPTUDRCTVKBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzaldehyde, 4-(1-methylpropyl)- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-(1-[(2,6-dichloro-4-pyridyl)carbonyl]-1H-pyrazol-5-yl)isoxazole-3-carboxylate](/img/structure/B3041269.png)

![2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B3041270.png)

![2-(6-Chloro-3-pyridyl)-5-[5-(trifluoromethyl)-2-pyridyl]-1,3,4-oxadiazole](/img/structure/B3041277.png)

![N'1-[(2-chloro-6-methylpyrimidin-4-yl)carbonyl]-3-(trifluoromethyl)benzene-1-carbohydrazide](/img/structure/B3041281.png)

![N'1-[(2-chloro-6-methylpyrimidin-4-yl)carbonyl]-2-(trifluoromethoxy)benzene-1-carbohydrazide](/img/structure/B3041282.png)

![2-[2-Chloro-6-(4-chlorophenoxy)-4-pyridyl]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B3041285.png)

![4-(Tert-butyl)-2-[2-chloro-6-(4-chlorophenoxy)-4-pyridyl]-1,3-thiazole](/img/structure/B3041286.png)

![2-[2-Chloro-6-(2-pyridylthio)-4-pyridyl]-4-phenyl-1,3-thiazole](/img/structure/B3041287.png)

![Ethyl 5-cyano-6-{[2-({[(2,6-dichloro-4-pyridyl)amino]carbonyl}amino)phenyl]thio}-2-(trifluoromethyl)nicotinate](/img/structure/B3041288.png)

![2-(2-Chloro-6-methylpyrimidin-4-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B3041289.png)